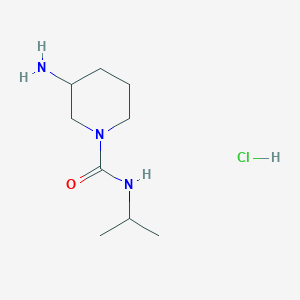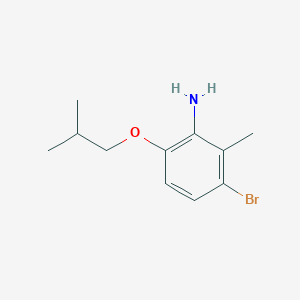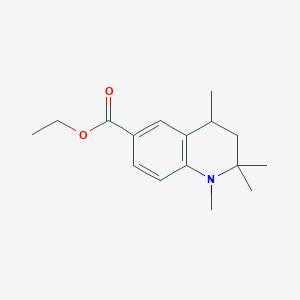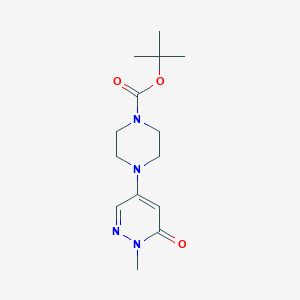
3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (EFPTPD) is a novel heterocyclic compound with many potential applications in the fields of science, medicine, and industry. Its unique chemical structure makes it an attractive target for research and development. EFPTPD has been studied extensively in the laboratory and has demonstrated a variety of biochemical and physiological properties that make it a promising candidate for future research.
Scientific Research Applications
Antibacterial Applications
Various substituted thienopyrimidines, including compounds related to 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been synthesized and evaluated for their antibacterial properties. These compounds have shown promise in this area, indicating potential applications in treating bacterial infections (More et al., 2013).
Antitubercular Agents
A study on dihydropyrimidines, closely related to the chemical , revealed their potential as antitubercular agents. The research focused on synthesizing a small library of dihydropyrimidines and evaluating their in vitro activity against Mycobacterium tuberculosis (Trivedi et al., 2010).
Herbicidal Activities
Compounds similar to 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been synthesized and tested for herbicidal activities. Some of these compounds demonstrated significant effectiveness against certain plants, suggesting potential use in agricultural applications (Huazheng, 2013).
Nonlinear Optical Applications
Research into the molecular structure and vibrational spectra of similar dihydropyrimidines has shown that these compounds are promising candidates for nonlinear optical applications due to their high first hyperpolarizability. This opens avenues for their use in optical technologies (Al-Abdullah et al., 2014).
Crystal Structure Analysis
The crystal structures of compounds akin to 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied, with findings suggesting a variety of solvatomorphic forms. These studies are crucial for understanding the physical properties and stability of these compounds, which is vital for their practical applications (Cleetus et al., 2020).
Dual Inhibitor for Monoamine Oxidase
Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, a compound structurally related to 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, has been synthesized and identified as a potential dual inhibitor of monoamine oxidase A and B. This suggests its possible use in treating neurological disorders (Khan et al., 2022).
properties
IUPAC Name |
3-ethyl-6-(4-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTLAPFXVVSHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484229.png)






![tert-Butyl 4-bromobenzyl{2-[(4-bromobenzyl)(tert-butoxycarbonyl)amino]ethyl}carbamate](/img/structure/B1484237.png)


![[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1484243.png)


![Benzyl (4S)-5-(benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1484251.png)